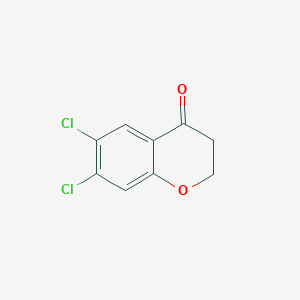






|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:5][CH2:6][CH2:7][C:8]([OH:10])=O.F>>[Cl:14][C:13]1[CH:12]=[C:11]2[C:4](=[CH:3][C:2]=1[Cl:1])[O:5][CH2:6][CH2:7][C:8]2=[O:10]
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(OCCC(=O)O)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F
|


|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The hydrogen fluoride is removed by a stream of air
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual solid was then dissolved in ether
|
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous sodium carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried over anhydrous magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |